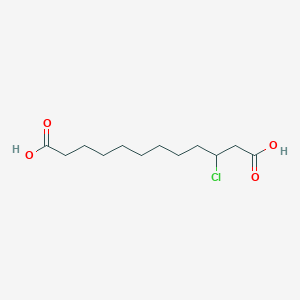

3-chlorododecanedioic Acid

Description

3-Chlorododecanedioic acid (C₁₂H₂₁ClO₄) is a chlorinated dicarboxylic acid with a 12-carbon aliphatic chain and a chlorine substituent at the third carbon position. Its molecular structure combines hydrophobic alkyl chain properties with the reactivity of carboxylic acid groups and a halogen atom. This compound is utilized in specialized chemical synthesis, including polymer modification and surfactant development, where its chlorine moiety enhances electrophilicity and influences intermolecular interactions .

Properties

CAS No. |

37443-68-8 |

|---|---|

Molecular Formula |

C12H21ClO4 |

Molecular Weight |

264.74 g/mol |

IUPAC Name |

3-chlorododecanedioic acid |

InChI |

InChI=1S/C12H21ClO4/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h10H,1-9H2,(H,14,15)(H,16,17) |

InChI Key |

ZJONZNGFFLQTHN-UHFFFAOYSA-N |

SMILES |

C(CCCCC(=O)O)CCCC(CC(=O)O)Cl |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(CC(=O)O)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Non-Chlorinated Dicarboxylic Acids

Example: Dodecanedioic Acid (HOOC-(CH₂)₁₀-COOH)

- Structural Differences : Lacks the chlorine atom at C3.

- Key Properties: Melting Point: ~129°C (vs. inferred higher for 3-chloro derivative due to halogen-induced polarity). Solubility: Moderate in polar solvents (e.g., ethanol); higher than chlorinated analogs due to reduced hydrophobicity. Acidity: pKa ~4.5–5.0 for each carboxylic group; chlorine in 3-chlorododecanedioic acid likely lowers pKa via electron-withdrawing effects.

- Applications : Used in nylon production; the chlorinated variant may offer enhanced polymer crosslinking or flame retardancy .

Comparison with Longer-Chain Dicarboxylic Acids

Example: Tridecanedioic Acid (C₁₃H₂₄O₄)

- Structural Differences : Additional methylene group (-CH₂-) in the chain.

- Key Properties: Melting Point: ~114°C (lower than dodecanedioic acid due to chain flexibility). Environmental Impact: Classified as non-hazardous ; chlorinated analogs may exhibit higher persistence or toxicity.

- Applications : Similar to dodecanedioic acid but with altered crystallinity in polymers.

Comparison with Chlorinated Monoacids

Example: 3-Chlorobutanoic Acid (C₄H₇ClO₂)

- Structural Differences : Shorter chain (C4 vs. C12) and one carboxylic group.

- Key Properties :

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | pKa (approx.) | Key Applications |

|---|---|---|---|---|---|

| 3-Chlorododecanedioic acid | C₁₂H₂₁ClO₄ | 288.75 | ~135–140* | 3.8–4.2* | Polymers, surfactants |

| Dodecanedioic acid | C₁₂H₂₂O₄ | 230.30 | 129 | 4.5–5.0 | Nylon 6,12 |

| Tridecanedioic acid | C₁₃H₂₄O₄ | 244.32 | 114 | 4.7–5.2 | Specialty polyesters |

| 3-Chlorobutanoic acid | C₄H₇ClO₂ | 138.55 | 42–45 | 2.8–3.2 | Pharmaceutical intermediates |

*Inferred from analogous compounds.

Research Findings and Regulatory Considerations

- Synthetic Utility : The chlorine in 3-chlorododecanedioic acid facilitates nucleophilic substitution reactions, enabling functionalization for advanced materials .

- Environmental Impact: While tridecanedioic acid is non-hazardous , chlorinated compounds like 3-chlorododecanedioic acid may exhibit persistence akin to PFAS (perfluoroalkyl substances), warranting scrutiny under regulations like REACH .

- Thermal Stability: Chlorine substitution increases thermal degradation resistance compared to non-halogenated analogs, as observed in pyrolysis studies of similar chlorocarboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.